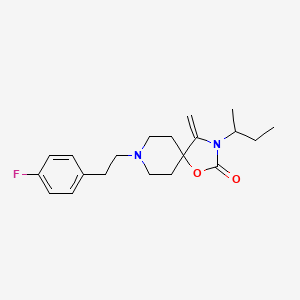
3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(45)decan-2-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, which connects two rings through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.
Functionalization of the spirocyclic core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various functionalized spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study the interactions of spirocyclic compounds with biological macromolecules. Its fluorophenyl group can be used as a fluorescent tag for imaging studies.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a potential lead compound for drug discovery.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals. Its unique structure makes it a valuable starting material for the production of high-value chemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the spirocyclic core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-8-(2-phenylethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure but lacks the fluorine atom.
3-Butyl-8-(2-(4-chlorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure but contains a chlorine atom instead of fluorine.
3-Butyl-8-(2-(4-bromophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure but contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its interactions with biological targets and potentially improving its pharmacokinetic properties.
Properties
CAS No. |
134069-90-2 |
|---|---|
Molecular Formula |
C20H27FN2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-butan-2-yl-8-[2-(4-fluorophenyl)ethyl]-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C20H27FN2O2/c1-4-15(2)23-16(3)20(25-19(23)24)10-13-22(14-11-20)12-9-17-5-7-18(21)8-6-17/h5-8,15H,3-4,9-14H2,1-2H3 |
InChI Key |
URWWCAJEOQFYCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


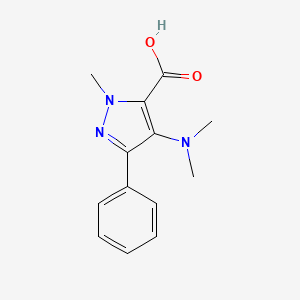
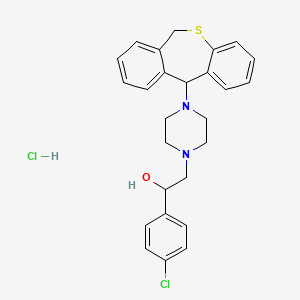
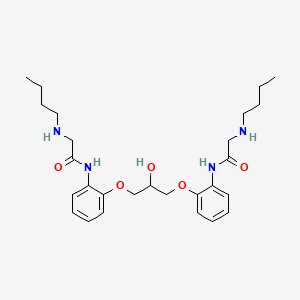
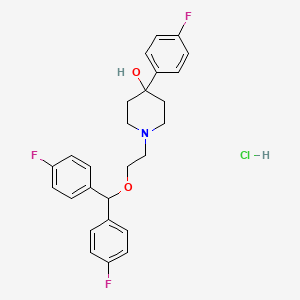
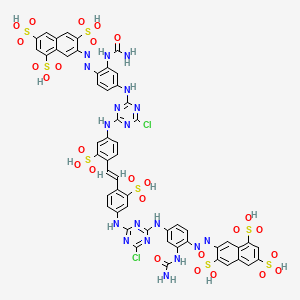
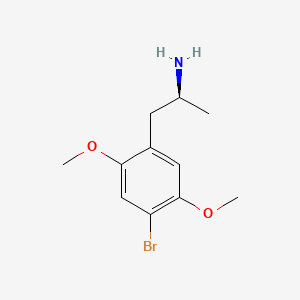
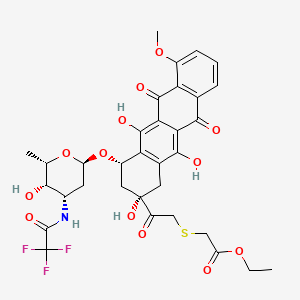

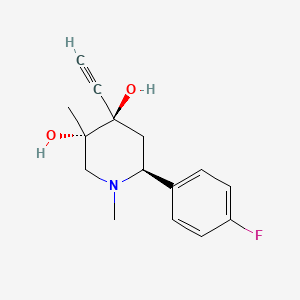

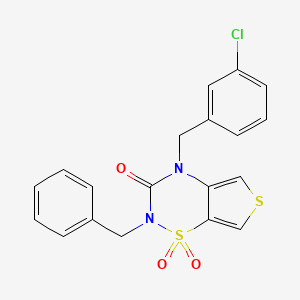
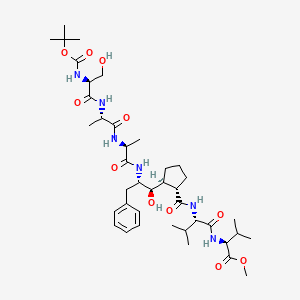

![2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid](/img/structure/B12752851.png)
